molecular formula C17H20BrN3OS B2411860 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1206990-90-0

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2411860
CAS No.: 1206990-90-0
M. Wt: 394.33
InChI Key: BFSKGROPULQOQA-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a bromophenyl group, an imidazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl group is treated with bromine in the presence of a catalyst.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Attachment of the Piperidine Moiety: Finally, the piperidine group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the bromophenyl group and the imidazole ring.

    Biological Research: It could serve as a molecular probe or a ligand in biochemical studies, helping to elucidate the function of various biological targets.

Mechanism of Action

The exact mechanism of action for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific application. Generally, the compound could

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3OS/c1-20-15(13-5-7-14(18)8-6-13)11-19-17(20)23-12-16(22)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSKGROPULQOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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